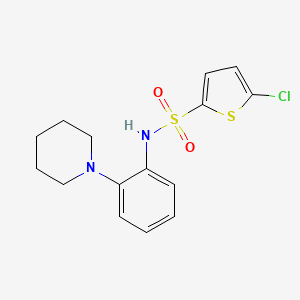

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide

Vue d'ensemble

Description

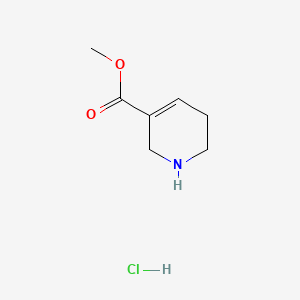

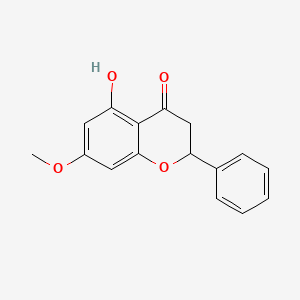

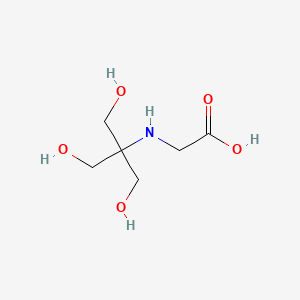

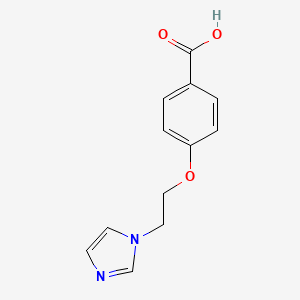

what is '5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide'? this compound is a synthetic organic compound used as an intermediate in the production of pharmaceuticals and other chemicals. It is an aromatic sulfonamide with a chlorine substituent on the 5-position of the thiophene ring. the use of 'this compound' this compound can be used in the synthesis of various organic compounds, such as aryl thiophene derivatives, which are used as building blocks for organic materials. These materials can be used in a variety of applications, such as in the fabrication of organic light-emitting diodes, organic photovoltaic cells, and organic field-effect transistors. Additionally, this compound can be used in the synthesis of pharmaceuticals, such as anticonvulsants and antipsychotics. the chemistry of 'this compound' this compound is an organic compound that belongs to the class of compounds known as thiophenes. It contains a thiophene moiety, a chloro substituent, a piperidin-1-ylphenyl group, and a sulfonamide group. The molecular formula of this compound is C14H16ClN3O2S. The chemical structure of this compound can be described as a thiophene ring with a chlorine atom attached to the fifth carbon, a piperidin-1-ylphenyl group attached to the second carbon, and a sulfonamide group attached to the third carbon. The physical and chemical properties of this compound are determined by its molecular structure. It is a white crystalline solid with a melting point of 140-142°C and a boiling point of 468-470°C. It is soluble in water, ethanol, and dimethyl sulfoxide, and slightly soluble in methanol. It is slightly acidic and has a pKa of 6.2. this compound is used as a pharmaceutical intermediate in the synthesis of various drugs. It is also used as a corrosion inhibitor in aqueous systems. the biochemical/physical effects of 'this compound' This compound is a synthetic organic molecule that has been used in various research studies. It has been shown to have a variety of biochemical and physical effects. Biochemically, this compound has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It also has anti-inflammatory and anti-oxidant properties, and may be useful in treating certain types of cancer. Physically, this compound has been shown to have a low toxicity, and it is not expected to accumulate in the environment. It is also relatively stable in aqueous solutions, and has been used in various drug delivery systems. the benefits of 'this compound' 1. This compound is a powerful anti-inflammatory agent, which can be used to treat a variety of conditions, including arthritis, asthma, and other respiratory ailments. 2. It has been used in clinical trials to treat depression and anxiety, and has shown promising results. 3. It is a strong antioxidant, which can help protect cells from damage caused by free radicals. 4. It is an effective pain reliever, and can be used to treat headaches, muscle pain, and other types of pain. 5. It has been found to be effective in treating certain types of cancer, including breast cancer. the related research of 'this compound' 1. Synthesis and Characterization of Novel this compound and Its Derivatives. 2. Structural and Spectroscopic Studies of this compound. 3. Antimicrobial Activity of this compound. 4. Molecular Docking Studies of this compound. 5. Synthesis and Biological Evaluation of this compound Derivatives. 6. Theoretical and Experimental Studies of this compound. 7. Synthesis and Evaluation of this compound as a Potential Anticancer Agent. 8. Synthesis, Characterization and Antioxidant Activity of this compound. 9. Synthesis and Evaluation of this compound as a Potential Antimicrobial Agent. 10. Synthesis and Evaluation of this compound as a Potential Anti-Inflammatory Agent.

Applications De Recherche Scientifique

1. Design of Selective 5-HT7 Receptor Ligands

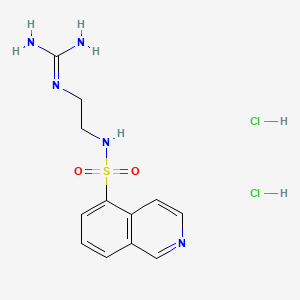

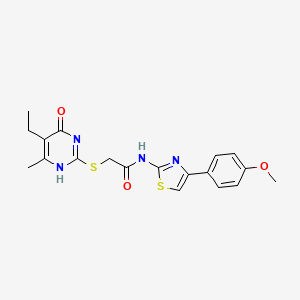

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can be a strategy for designing selective 5-HT7 receptor ligands. This approach can potentially be used for creating multifunctional agents to treat complex diseases. In a study by Canale et al. (2016), 1-methyl-N-{1-[2-(2-(t-butyl)phenoxy)ethyl]piperidin-4-yl}-N-cyclopropylmethyl-1H-pyrazole-4-sulfonamide was identified as a potent 5-HT7 receptor antagonist with antidepressant-like and pro-cognitive properties (Canale et al., 2016).

2. Urease Inhibition and Hemolytic Activities

Sulfonamide derivatives, synthesized via Suzuki cross coupling reactions, have shown significant urease inhibition and hemolytic activities. The electronic effects of various functional groups on the aromatic ring significantly impact these activities. Noreen et al. (2017) reported that 5-Phenylthiophene-2-sulfonamide exhibited high urease inhibition activity, highlighting its potential in addressing urease-related issues (Noreen et al., 2017).

3. Cytotoxicity Studies

Thiophene sulfonamide derivatives have been evaluated for cytotoxicity against various cell lines including human fibrosarcoma and breast adenocarcinoma. This research, conducted by Arsenyan et al. (2016), highlights the potential of these compounds in developing treatments for certain cancers (Arsenyan et al., 2016).

4. Exploration of Carbonic Anhydrase Inhibitors

The synthesis of sulfonamides by reacting sulfanilamide with omega-chloroalkanoyl chlorides and replacing the omega-chlorine atom with secondary amines, as studied by Turkmen et al. (2005), has led to the discovery of various carbonic anhydrase inhibitors. These inhibitors are effective against cytosolic isozymes I and II, and the tumor-associated isozyme IX, suggesting their potential in treating certain types of cancer (Turkmen et al., 2005).

Mécanisme D'action

Pharmacokinetics

The compound is soluble in water, ethanol, and dimethyl sulfoxide, and slightly soluble in methanol This suggests that it may have good bioavailability

Action Environment

The action of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its solubility and therefore its bioavailability Additionally, the presence of other substances that bind to carbonic anhydrase could potentially affect the compound’s ability to inhibit these enzymes

Propriétés

IUPAC Name |

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S2/c16-14-8-9-15(21-14)22(19,20)17-12-6-2-3-7-13(12)18-10-4-1-5-11-18/h2-3,6-9,17H,1,4-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDWTDRPUXJDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)

![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)